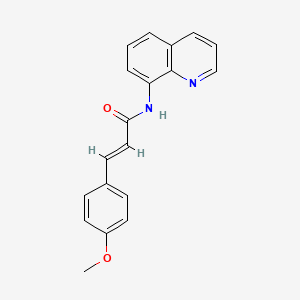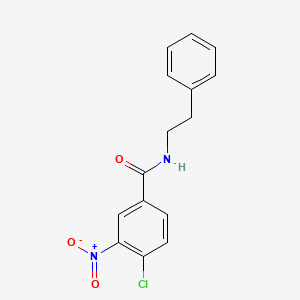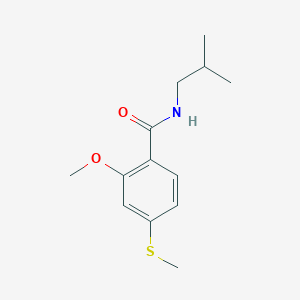![molecular formula C17H17F2NO3 B5720559 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. DFB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to have a potent cytotoxic effect on cancer cells. It induces cell death by inhibiting PARP and causing DNA damage. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide is a potent PARP inhibitor and has been shown to be effective in inducing cell death in various cancer cell lines. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide in scientific research. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to enhance the effectiveness of these treatments by sensitizing cancer cells to their effects. Another potential application is in the development of new PARP inhibitors with improved properties, such as increased solubility and longer half-life. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide could be used in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide involves the reaction of 3,5-difluorobenzoic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to be effective in inducing cell death in various cancer cell lines, including breast, ovarian, and prostate cancer cells.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-15-4-3-11(7-16(15)23-2)5-6-20-17(21)12-8-13(18)10-14(19)9-12/h3-4,7-10H,5-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRIOFZLQFSRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)


![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)


![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)



![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)